![molecular formula C31H33N3OS2 B15350429 4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B15350429.png)
4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is a complex organic compound that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- typically involves multi-step organic reactions. Key steps might include:
Formation of Imidazolidinone Core: Typically achieved through the reaction of appropriate amines with carbonyl compounds under specific conditions, such as acidic or basic catalysis.
Introduction of Ethylnaphtho-thiazol Moiety: Utilizing naphtho-thiazole derivatives under controlled temperature and solvent conditions to attach the thiazole ring.
Heptyl and Phenyl Group Integration: Sequential addition reactions, possibly involving Grignard reagents or other nucleophilic attack methods.
Industrial Production Methods
Industrial synthesis would likely involve optimized versions of these steps with a focus on scalability, purity, and cost-effectiveness. This could include batch processing or continuous flow synthesis techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can be oxidized under controlled conditions, often using agents like hydrogen peroxide or organic peroxides, leading to oxygenated derivatives.
Reduction: Reduction reactions, possibly with reagents like lithium aluminum hydride, can alter specific functional groups, providing different derivative products.
Substitution: Various substitution reactions can occur at different positions in the molecule, using halogens or other electrophiles/nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Often, metal-based catalysts such as palladium or platinum are employed to facilitate these reactions.
Major Products Formed
Scientific Research Applications
4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- is investigated for its potential in multiple fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Potential roles in inhibiting specific enzymes or pathways in biological systems.
Medicine: Research into its possible therapeutic applications, including anticancer and antimicrobial properties.
Industry: Uses in creating novel materials with unique chemical properties, possibly in the realm of polymers or coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context:
Molecular Targets: Could include specific enzymes, receptors, or cellular pathways.
Pathways Involved: Interaction with molecular pathways could lead to inhibition or activation, resulting in therapeutic or industrially beneficial outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Imidazolidinone Derivatives: Other derivatives can provide a comparison basis, showing variations in their chemical and physical properties.
Naphtho-thiazole Compounds: Similar compounds with variations in the substituents can help highlight the unique properties of the target molecule.
Highlighting Uniqueness
Structure: The unique combination of functional groups in 4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo- provides distinct reactivity and application potential.
Reactivity: Its ability to undergo diverse chemical reactions makes it a versatile compound for research and application development.
Properties
Molecular Formula |
C31H33N3OS2 |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(5E)-5-[(2E)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C31H33N3OS2/c1-3-5-6-7-13-22-33-30(35)26(34(31(33)36)24-15-9-8-10-16-24)19-21-28-32(4-2)29-25-17-12-11-14-23(25)18-20-27(29)37-28/h8-12,14-21H,3-7,13,22H2,1-2H3/b26-19+,28-21+ |
InChI Key |
GYTYGDPOBZAIAI-VRNZAQLISA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C\C=C\2/N(C3=C(S2)C=CC4=CC=CC=C43)CC)/N(C1=S)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC=C2N(C3=C(S2)C=CC4=CC=CC=C43)CC)N(C1=S)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B15350353.png)
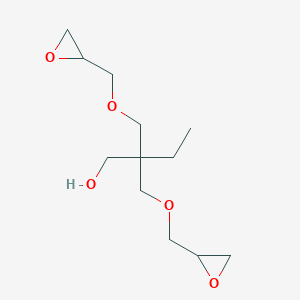
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-3-(4-methylbenzoyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B15350367.png)
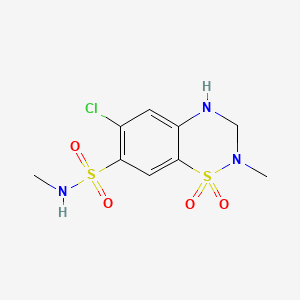
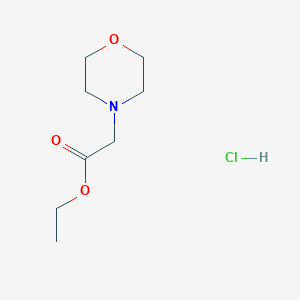

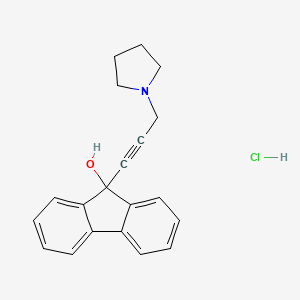
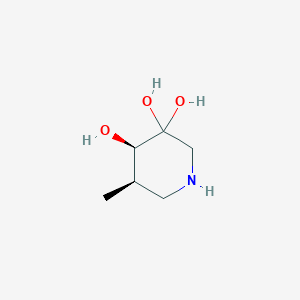


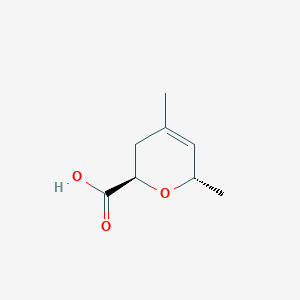
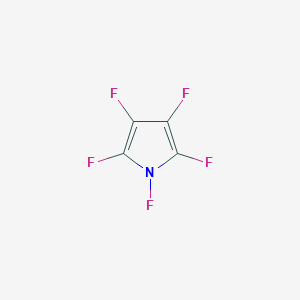
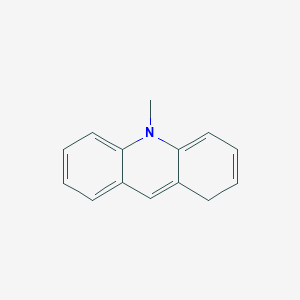
![sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate](/img/structure/B15350438.png)
